(1-Aminocyclopentyl)phosphonic acid hydrate
Overview
Description
(1-Aminocyclopentyl)phosphonic acid hydrate is a chemical compound with the molecular formula C5H12NO3P. It is a derivative of phosphonic acid, characterized by the presence of an aminocyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclopentyl)phosphonic acid hydrate typically involves the reaction of cyclopentylamine with phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified using crystallization techniques to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: (1-Aminocyclopentyl)phosphonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminocyclopentyl derivatives .
Scientific Research Applications
(1-Aminocyclopentyl)phosphonic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases and as an antimicrobial agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (1-Aminocyclopentyl)phosphonic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition is achieved through the formation of stable complexes with the active sites of enzymes, thereby preventing the normal substrate from binding and undergoing catalysis .
Comparison with Similar Compounds
(1-Aminocyclopropyl)phosphonic acid: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
Hydroxyphosphonates: Compounds with a hydroxyl group attached to the phosphonic acid.
Aminoalkylphosphinic acids: Compounds with an aminoalkyl group attached to the phosphinic acid
Uniqueness: (1-Aminocyclopentyl)phosphonic acid hydrate is unique due to its specific aminocyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1-aminocyclopentyl)phosphonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3P.H2O/c6-5(10(7,8)9)3-1-2-4-5;/h1-4,6H2,(H2,7,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVAMOGTKUIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(N)P(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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